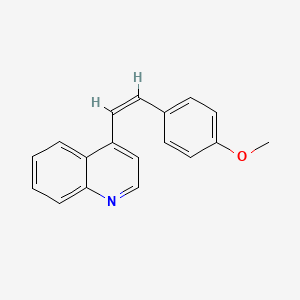
(E)-N'-(pyridin-3-ylmethylene)benzenesulfonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide is a chemical compound that belongs to the class of hydrazones It is characterized by the presence of a pyridine ring attached to a benzenesulfonohydrazide moiety through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide typically involves the condensation reaction between pyridine-3-carbaldehyde and benzenesulfonohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The resulting compound is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, continuous flow reactors could be employed to enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonohydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: The major products are typically the corresponding sulfonic acids or sulfonates.
Reduction: The major products are the corresponding amines or hydrazines.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: The compound has shown promise as an antimicrobial agent, exhibiting activity against various bacterial and fungal strains.
Medicine: Research has indicated potential anticancer properties, with studies showing its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical structure and reactivity.
Wirkmechanismus
The mechanism of action of (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide varies depending on its application. In biological systems, the compound is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors. For example, its antimicrobial activity may involve the inhibition of key enzymes involved in bacterial cell wall synthesis. In anticancer applications, the compound may induce apoptosis (programmed cell death) in cancer cells by disrupting cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide can be compared to other hydrazone derivatives, such as:
(E)-N’-(pyridin-4-ylmethylene)benzenesulfonohydrazide: Similar structure but with the pyridine ring attached at the 4-position instead of the 3-position.
(E)-N’-(pyridin-2-ylmethylene)benzenesulfonohydrazide: Similar structure but with the pyridine ring attached at the 2-position.
(E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide derivatives: Various substituted derivatives with different functional groups attached to the pyridine or benzene rings.
The uniqueness of (E)-N’-(pyridin-3-ylmethylene)benzenesulfonohydrazide lies in its specific structural arrangement, which can influence its reactivity and interactions with other molecules, making it a valuable compound for diverse applications.
Eigenschaften
Molekularformel |
C12H11N3O2S |
|---|---|
Molekulargewicht |
261.30 g/mol |
IUPAC-Name |
N-[(Z)-pyridin-3-ylmethylideneamino]benzenesulfonamide |
InChI |
InChI=1S/C12H11N3O2S/c16-18(17,12-6-2-1-3-7-12)15-14-10-11-5-4-8-13-9-11/h1-10,15H/b14-10- |
InChI-Schlüssel |
LLXOPCDYNFFJAF-UVTDQMKNSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CN=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Aziridine, 2-(bromomethyl)-1-[(4-chlorophenyl)methyl]-](/img/structure/B11853803.png)
![3-Acetylimidazo[2,1-A]isoquinolin-2-YL acetate](/img/structure/B11853812.png)








![S-(9-Methyloxazolo[4,5-c]quinolin-2-yl) ethanethioate](/img/structure/B11853865.png)
